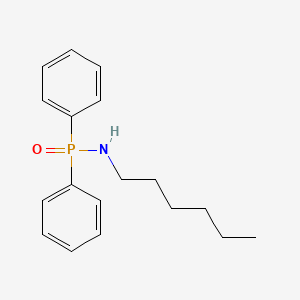
4,4'-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) is a complex organic compound known for its unique structure and properties This compound is part of the pyrazolone family, which is characterized by the presence of a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) typically involves the reaction of 3-methyl-1-phenylpyrazol-5-one with an appropriate aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) at room temperature . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups into the pyrazolone ring.
Scientific Research Applications
4,4’-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 4,4’-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylpyrazol-5-one: A structurally related compound with similar chemical properties.
4,4’-((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-methoxyphenol)): Another compound with a similar core structure but different functional groups.
Uniqueness
4,4’-(2-Methylpropane-1,1-diyl)bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one) is unique due to its specific substitution pattern and the presence of two pyrazolone rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62001-12-1 |
|---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
3-methyl-4-[2-methyl-1-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propyl]-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C12H18N4O2/c1-5(2)8(9-6(3)13-15-11(9)17)10-7(4)14-16-12(10)18/h5,8-10H,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
SKAHOGPOAHASJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1C(C2C(=NNC2=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-1-phenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B14549483.png)



![N,N'-(Ethane-1,2-diyl)bis[4-(butane-1-sulfonyl)-N-methylbutanamide]](/img/structure/B14549490.png)
![6,10,13-trichloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14549491.png)


![Pentane, 1-ethoxy-5-[(2-ethoxy-2-methylpropyl)thio]-](/img/structure/B14549517.png)

![1-Methyl-2-(propan-2-yl)bicyclo[2.2.2]octane](/img/structure/B14549547.png)

![N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B14549555.png)
![N-(4-{2-[(Undec-10-enoyl)amino]ethyl}phenyl)undec-10-enamide](/img/structure/B14549558.png)
